Salicylamide, also known as 2-hydroxybenzamide, is a simple aromatic compound. Its basic molecular profile is summarized below.
| Property | Description |
|---|---|
| Systematic Name | 2-hydroxybenzamide [1] |
| Molecular Formula | C₇H₇NO₂ [1] [2] |
| Average Mass | 137.138 g/mol [1] [2] |
| CAS Registry Number | 65-45-2 [1] [2] |
The chemical structure of this compound consists of a benzene ring with adjacent hydroxyl (-OH) and carboxamide (-C(O)NH₂) functional groups, which is key to its chemical behavior and biological activity.
Diagram 1: The core structure of this compound features a benzene ring with ortho-positioned hydroxyl and carboxamide groups.
This compound is biosynthesized from its precursor, salicylic acid (SA). In plants and microorganisms, SA is primarily derived from chorismate via two pathways [3] [4]. The Isochorismate Synthase (ICS) pathway is major in plants like Arabidopsis, while the Phenylalanine Ammonia-Lyase (PAL) pathway is crucial in rice and was fully elucidated in a 2025 study [5]. Bacteria synthesize SA for salicylate-derived siderophores under iron-limited conditions [3].
Diagram 2: Salicylic acid biosynthesis occurs via ICS (major in plants) and PAL pathways, with key enzymes OSD1-4 characterized in 2025 [3] [5] [4].
This compound serves both as an active pharmaceutical ingredient (API) and a key intermediate. The global market is projected to grow, driven by pharmaceutical and agrochemical demand [6].
| Application Area | Role and Examples |
|---|---|
| Analgesic/Antipyretic | Direct use as medication for pain and fever [6]. |
| Pharmaceutical Intermediate | Synthesis of cardiovascular drugs (e.g., bunolol, labetalol) [6]. |
| Agrochemical Intermediate | Key precursor for azoxystrobin fungicide synthesis [6]. |
Major producers are concentrated in Asia, with Ganzhou Maoyuan Pharmaceutical Co. Ltd. (5,000 tons/year) as the global leader [6]. The market is forecast to reach USD 60 million by 2030 [6].
A significant 2025 study reported novel this compound derivatives as promising anti-HBV agents, addressing the need for non-nucleoside treatments [7] [8].
The standard methodology for evaluating anti-HBV activity of this compound derivatives is outlined below [8]:
The 2025 study identified two highly potent compounds and revealed key structural requirements for anti-HBV activity [7] [8]:
| Compound | IC₅₀ (μM) | Selectivity Index (SI) | Proposed Mechanism |
|---|---|---|---|
| 50 | 0.52 | 20.1 | Disrupts capsid formation [7] [8]. |
| 56 | 0.47 | 17.6 | High potency against HBV replication [7]. |
| 27, 31, 47 | Not specified | Not specified | Impairs HBV core protein (HBc) expression [7] [8]. |
This compound is a multifaceted compound with a well-defined structure and established industrial applications. The recent discovery of its derivatives as potent HBV inhibitors opens a new avenue for antiviral drug development. Future work should focus on:
The table below summarizes the core properties of salicylamide that are essential for pre-formulation studies.
| Property | Value / Description | Citation |
|---|---|---|
| pKa | 8.2 | [1] [2] |
| Acid/Base Type | Weak acid | [1] [2] |
| Analgesic Class | NSAID (Non-Steroidal Anti-Inflammatory Drug) | [1] |
| Water Solubility | Sparingly soluble | [2] |
The solubility and lipophilicity of this compound across a pH range are critical for predicting its absorption behavior. The following table consolidates data from experimental studies.
| pH | Solubility Trend | Partition Coefficient (log P) Trend | Citation |
|---|---|---|---|
| 1.2 - 10 | Increases with pH | Decreases with pH | [1] [2] |
| 11 | Decreases | Not specified | [2] |
| Key Relationship | Solubility ↑ as pH ↑ (for weak acids) | Lipophilicity ↓ as pH ↑ (for weak acids) | [2] |
The following diagram illustrates the relationship between pH, drug ionization, and the resulting solubility and permeability, which underlies the data in the table above.
This compound solubility-permeability relationship based on pH and ionization.
For researchers aiming to replicate or design studies on this compound, here are detailed methodologies from the literature.
The following diagram outlines the workflow for determining the equilibrium solubility of this compound:
Key steps for solubility testing of this compound in various pH buffers.
The pH-dependent solubility profile directly influences both the dissolution rate and the absorption of this compound. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to a drug's solubility; thus, the observed increase in solubility with pH directly enhances its dissolution in higher pH environments [1]. Furthermore, the partition coefficient, which decreases with increasing pH, helps predict the drug's passive absorption through membranes, as the unionized species prevalent at lower pH values generally exhibit higher membrane permeability [2].
The table below consolidates key safety information for salicylamide.
| Category | Details and Findings |
|---|---|
| General Safety | "Because the efficacy of this compound ... has not been clearly established, some clinicians recommend that the drug no longer be used. Acetaminophen and aspirin are more effective..." [1] |
| Common Adverse Effects | GI disturbances (nausea, vomiting, heartburn); CNS disturbances (dizziness, drowsiness, lightheadedness). Effects are dose-related and occur more often with higher doses [1]. |
| Unique Safety Aspects | Unlike aspirin, it does not cause occult GI bleeding and is probably safe in patients with aspirin-induced urticaria, angioedema, or bronchospasm [1]. |
| Acute Toxicity & Overdose | Manifestations: CNS depression (drowsiness leading to coma), hypotension, and respiratory arrest. Key differentiator from salicylates: Does not typically cause excitement, seizures, metabolic acidosis, or hypoprothrombinemia [1]. |
| Toxicokinetics | Oral LD₅₀ in rats is 980 mg/kg [2]. The acute lethal dose in humans is estimated to be 0.5–5 g/kg [1]. |
| Pediatric, Pregnancy & Lactation | Safety and efficacy in children and during pregnancy/lactation have not been established [1]. |
Understanding the unique pharmacokinetics of this compound is crucial for explaining its dose-dependent effects and variable efficacy.
| Parameter | Findings |
|---|---|
| Absorption & Bioavailability | Rapidly and almost completely absorbed from the GI tract. However, it undergoes extensive first-pass metabolism, leading to low bioavailability at low doses, which increases with dose (saturable metabolism) [1] [3]. |
| Distribution | Rapidly and widely distributed into most tissues, including the brain. Protein binding is 40–55% at concentrations of 20–500 mcg/mL [1]. |
| Metabolism | Extensively metabolized in the intestinal mucosa and liver. Primary pathways are glucuronidation and sulfation. Sulfation is a capacity-limited (saturable) process. It is not hydrolyzed to salicylate [1]. |
| Elimination | Eliminated primarily in urine as inactive metabolites (90-100% within 24 hours). The apparent elimination half-life of the drug and its metabolites is approximately 1.2 hours [1]. |
The metabolic pathway and first-pass effect of this compound are key to its pharmacokinetic profile, as illustrated below:
For your reference, here are the methodologies from foundational studies on this compound metabolism.
| Study Focus | Detailed Experimental Protocol |
|---|---|
| First-Pass Metabolism (Rat Model) | Preparation: Used a once-through vascularly perfused rat intestine-liver preparation. Dosing: this compound (40 or 200 µM) was delivered into the intestine via the superior mesenteric artery (flow: 7.5 ml/min). Sampling/Analysis: Measured steady-state intestinal and hepatic extraction ratios. Identified metabolites (SAM glucuronide from intestine; SAM sulfate, gentisamide glucuronide from liver) in outflow and bile [4]. |
| Dose-Dependent Bioavailability (Dog Model) | Design: Six dogs received four oral dose levels (5 to 40 mg/kg). Tracer Technique: Four minutes after each oral dose, a tracer dose of [¹⁴C]SAM was administered intravenously to determine clearance and bioavailability. Analysis: Measured plasma concentrations of SAM and its metabolites. Concluded that the sulfoconjugation pathway was responsible for the observed dose-dependent effects [3]. |
| Intestinal vs. Hepatic Metabolism (Dog Model) | Surgical Preparation: Dogs underwent portacaval transposition, allowing drug delivery directly to the liver via a hindlimb infusion, bypassing intestinal metabolism. Dosing/Infusion: SAM (20 mg/kg) was infused into a hindlimb vein at three different rates (over 3, 10, and 30 minutes). Tracer: ¹⁴C-SAM was simultaneously infused into a forelimb vein to measure bioavailability [5]. |
From a drug development perspective, several factors should be noted. This compound is not US FDA-approved as a single ingredient [6]. Its efficacy, particularly at the low doses (200-400 mg) found in many over-the-counter (OTC) combination products, is questionable, as these amounts are unlikely to produce a significant analgesic or antipyretic effect [1]. Furthermore, the saturable metabolic pathways and the resulting non-linear pharmacokinetics present a significant challenge for achieving consistent and predictable plasma concentrations across a patient population [1] [3].
The biological activity and physicochemical properties of salicylamide are fundamentally governed by its capacity for intramolecular hydrogen bonding, which creates two distinct, stable conformational states [1].
The diagram below illustrates these two primary conformations and the triggering mechanism for a conformational switch.
The α-conformation is stabilized by a strong intramolecular hydrogen bond where the phenolic hydroxyl group acts as a donor (D) and the amide carbonyl oxygen acts as an acceptor (A). The β-conformation features a different hydrogen bond where the amide NH group is the donor and the phenolic oxygen is the acceptor [1].
This conformational equilibrium can be controlled chemically. The introduction of a 3-aminomethyl group via a Mannich reaction installs a basic nitrogen that competes for the phenolic hydrogen, triggering a switch from the α- to the β-form and creating a hybrid molecule with an orthogonal spatial arrangement of functional groups [1].
The control over this compound's conformation is not merely a structural curiosity; it is a critical tool in medicinal chemistry for modulating biological activity and specificity [1].
| Manipulation | Conformational Outcome | Methodological Context |
|---|---|---|
| 3-Aminomethylation (Mannich base formation) | Switches conformation from α-form to β-form [1] | Synthesis: Reaction with formaldehyde and diethylamine [1]. |
| Deprotonation of phenolic OH | Switches conformation from α-form to β-form [1] | Analysis: Metalation with sodium methoxide [2]. |
| Alkylation of phenolic OH | Switches conformation from α-form to β-form [1] | Synthesis: E.g., conversion to methyl salicylate [1]. |
| Protonation/Protection of Mannich base N | Reverses the switch, reverting to α-form [1] | Analysis: NMR in non-polar solvents (CDCl₃) [1]. |
The following table summarizes key experimental and computational techniques used to characterize this compound's hydrogen bonding.
| Technique | Application & Measurable Output | Experimental Protocol Highlights |
|---|
| NMR Spectroscopy (1H, 13C) | Determine conformation in solution. Chemical shifts (δ) of NH, OH, and aromatic protons indicate α- or β-form [1]. | - Solvent: Chloroform-d1 (to preserve intramolecular H-bonds) [1].
This compound is a well-known compound used primarily in pain relief and anti-inflammatory products [1]. In pharmaceutical development, precise and accurate analytical methods are critical for ensuring drug quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the determination of this compound and its related impurities in various matrices, from bulk active pharmaceutical ingredients (APIs) to biological fluids [2] [3].
This document provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method, developed and validated in accordance with International Conference on Harmonisation (ICH) guidelines [4].
This method is suitable for:
The table below summarizes two robust, published chromatographic conditions for this compound analysis.
Table 1: Chromatographic Parameters for this compound HPLC Analysis
| Parameter | Condition 1: For Impurities & Assay [2] [4] | Condition 2: For Metabolites in Biofluids [3] |
|---|---|---|
| Column | Waters Symmetry C18 (250 x 4.6 mm, 5 µm) | mu Bondapak C18 |
| Mobile Phase | Buffer : Acetonitrile (40:60 v/v), apparent pH 3.2 | 0.085 M Potassium Dihydrogenphosphate, pH 3.35 |
| Detection Wavelength | 245 nm [2] / 237 nm [4] | Not Specified |
| Flow Rate | 1.0 mL/min [4] | Flow Gradient |
| Injection Volume | 10 µL [4] | Not Specified |
| Column Temperature | 25 °C [4] | Not Specified |
| Run Time | ~50 minutes [4] | Dependent on gradient |
System suitability must be performed before sample analysis. The method is considered valid if the following criteria are met [4]:
The following validation parameters should be assessed, following ICH Q2(R1) guidelines [4].
Table 2: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Protocol | Acceptance Criteria |
|---|---|---|
| Specificity | Inject diluent (blank), standard, and sample. Ensure no interference at the analyte retention time. | Peak from analytes is pure and free from interference. |
| Linearity & Range | Prepare standard solutions at a minimum of 5 concentration levels (e.g., from 0.0005 to 0.040 mg/mL for impurities). Plot peak area vs. concentration [4]. | Correlation coefficient (r²) ≥ 0.99 [2] [4]. |
| Accuracy (Recovery) | Analyze sample solutions spiked with known amounts of analyte at multiple levels (e.g., 80%, 100%, 120%). Calculate % recovery. | Mean recovery between 98-102% [4]. |
| Precision | ||
| Repeatability | Analyze six independent sample preparations from a homogeneous sample. | RSD of content ≤ 1.0% [2] [4]. |
| Intermediate Precision | Perform the analysis on a different day, with a different analyst, or different instrument. | RSD between two sets ≤ 2.0%. |
| Limit of Quantification (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. | Typically, RSD ≤ 5.0% and recovery 95-105% [4]. |
The overall process for developing and running the HPLC method can be visualized in the following workflow. For a robust method, an Analytical Quality by Design (AQbD) approach is recommended. This involves using statistical Design of Experiments (DoE) to understand the impact of critical method parameters (e.g., mobile phase pH, buffer concentration, column temperature) on critical quality attributes (e.g., resolution, peak symmetry, run time). This ensures the method is robust and operates within a defined "method operable design space" [5].
The following diagram illustrates the logical workflow for method execution and the AQbD philosophy.
This HPLC method can be adapted for analyzing this compound and its six metabolites (including this compound sulphate, this compound glucuronide, and gentisamide) in biological fluids like rat plasma [3]. This requires a sample preparation step, such as protein precipitation or extraction, to isolate the analytes from the biological matrix before injection. A second HPLC procedure with a different mobile phase may be necessary for optimal recovery of certain metabolites like gentisamide [3].
This document summarizes the experimental strategies and key findings from a recent investigation into the prenucleation molecular clustering of salicylamide in organic solvents. Understanding this early-stage molecular self-assembly is crucial for controlling the crystallization of active pharmaceutical ingredients (APIs), as it directly influences the resulting crystal form, size distribution, and purity [1].
The following section outlines the core methodologies used in the referenced study to investigate this compound clustering [1].
The following diagram illustrates the core experimental workflow described in the protocols.
The experimental data revealed clear trends in cluster formation relative to solvent environment and concentration.
Table 1: Solubility and Cluster Size of this compound in Different Solvents at Saturation (x/x* = 1.0) [1]
| Solvent | Solubility at 298 K (mol/L) | Cluster Size at Saturation (nm) |
|---|---|---|
| Ethyl Acetate | 0.722 | ~180 |
| Methanol | 0.950 | ~180 |
| Acetonitrile | 0.464 | ~180 |
Table 2: Cluster Size and Nucleation Propensity at Equal Supersaturation (x/x* = 1.05) [1]
| Solvent | Cluster Size (nm) | Relative Nucleation Propensity | Solute-Solvent Interaction Strength |
|---|---|---|---|
| Methanol | Smallest | Lowest | Strongest |
| Acetonitrile | Intermediate | Intermediate | Intermediate |
| Ethyl Acetate | Largest | Highest | Weakest |
Key Observations:
The relationship between solvent, cluster size, and nucleation is explained by the strength of solute-solvent interactions. Weaker interactions in solvents like ethyl acetate facilitate the growth of larger prenucleation clusters, thereby lowering the driving force required for nucleation. In contrast, stronger solvents like methanol solvate the solute molecules more effectively, resulting in smaller clusters and making nucleation more difficult. This supports the hypothesis that nucleation ease is not solely due to desolvation but is significantly influenced by the size of prenucleation clusters governed by solvent-solute interaction strength [1].
The following diagram summarizes this key relationship discovered in the study.
Solvent choice is a critical first step in designing a crystallization process, as it directly impacts yield, crystal habit, and purity. The following table summarizes experimental solubility data for salicylamide in various pure and binary solvents, which can guide your initial screening [1].
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Temperature (K) | Experimental Solubility (Mole Fraction) | Notes |
|---|---|---|---|
| Water | 298.15 | Very Low | Poor solvent, potential anti-solvent candidate [1]. |
| DMSO | 298.15 | Very High | High solubilizing power; suitable for solvent-antisolvent crystallization [1]. |
| DMF | 298.15 | Very High | High solubilizing power; suitable for solvent-antisolvent crystallization [1]. |
| 4-Formylomorpholine (4FM) | 298.15 | Very High | Identified as an efficient, greener alternative to DMSO/DMF [1]. |
| 4FM-Water Mixture | 298.15 | Highest at 0.6 mole fraction 4FM | Exhibits a strong synergistic effect, maximum solubility not in pure solvent [1]. |
The following diagram outlines a general workflow for developing a crystallization protocol, integrating the solvent information from your search results. You can use this framework to design your specific experiments for this compound.
1. Solvent Screening and Solubility Measurement This quantitative step is crucial for all subsequent decisions.
2. Crystallization Method Selection & Execution Based on your solubility data, choose an appropriate method.
Cooling Crystallization:
Solvent-Antisolvent Crystallization:
3. Solid Characterization After crystals are obtained and isolated, confirm their properties.
Salicylamide (2-hydroxybenzamide) represents a versatile chemical scaffold with significant importance in medicinal chemistry and drug development. This white crystalline solid with the chemical formula C₇H₇NO₂ and molecular weight of 137.14 g/mol possesses favorable physicochemical properties, including a melting point of 140-144°C and limited water solubility (<0.1 g/100 mL at 20°C) that improves under alkaline conditions through ionization of the phenolic group. [1] Historically, this compound has been utilized as a non-prescription analgesic and antipyretic with medicinal applications similar to aspirin, often formulated in combination with aspirin and caffeine in over-the-counter pain remedies. [2] The compound's distinct metabolic pathway, differing from other salicylates through exclusive excretion as ether glucuronide or sulfate conjugates rather than salicylic acid, contributes to its unique pharmacological profile and enables use in patients with demonstrated sensitivity to other salicylates. [2]
The structural simplicity of this compound belies its remarkable potential as a privileged scaffold for developing novel therapeutic agents. Recent advances in medicinal chemistry have revealed that strategic modifications to the this compound structure can yield derivatives with enhanced potency and selectivity against various disease targets. Contemporary drug discovery efforts have focused particularly on developing this compound derivatives for treating viral infections such as hepatitis B virus (HBV) and for targeted cancer therapies involving DNA repair mechanisms. These developments have renewed interest in efficient synthetic protocols for this compound and its analogs, positioning this classical compound as a valuable starting point for modern therapeutic development. [3] [4] [5]
Recent investigations have demonstrated that strategically modified this compound derivatives exhibit remarkable potency against hepatitis B virus (HBV), addressing a significant unmet medical need in antiviral therapy. Current HBV treatments with nucleos(t)ide analogs require lifelong administration and carry risks of drug resistance, underscoring the urgent need for novel antivirals with alternative mechanisms of action. [3] [4] In 2025, Huo and colleagues reported a series of this compound derivatives with dose-dependent inhibitory effects on HBV replication, evidenced by significant reductions in both virion DNA and secretion levels of HBsAg and HBeAg. [3] Among these compounds, derivatives designated as 50 and 56 demonstrated exceptional potency with IC₅₀ values of 0.52 and 0.47 μM, respectively, coupled with favorable selectivity indices (SI) of 20.1 and 17.6. [3] These derivatives represent promising candidates for further development as anti-HBV agents with potentially novel mechanisms of action distinct from existing therapies.
Table 1: Anti-HBV Activity of Selected this compound Derivatives
| Compound | R1 | R2 | R3 | R4 | % Inhibition (10 μM) | IC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|---|---|---|---|---|
| Niclosamide | - | - | - | - | 49.0 ± 3.1* | - | - |
| 26 | CH₃ | H | NO₂ | Cl | 48.3 ± 15.4 | - | - |
| 27 | CH₃ | H | NO₂ | H | 51.9 ± 2.9 | - | - |
| 31 | CF₃ | H | CF₃ | H | 50.4 ± 7.4 | - | - |
| 37 | H | H | F | CN | 50.7 ± 6.3 | - | - |
| 45 | H | H | Br | Cl | 93.4 ± 4.0 | - | - |
| 47 | H | H | I | CH₃ | 68.7 ± 12.4 | - | - |
| 50 | - | - | - | - | - | 0.52 | 20.1 |
| 56 | - | - | - | - | - | 0.47 | 17.6 |
| Entecavir | - | - | - | - | 77.9 ± 0.7 | - | - |
*Inhibition assessed at 5 μM; Tested at 0.1 μM. Data represent mean ± SD from three independent experiments. [4]
The This compound scaffold has emerged as a promising foundation for developing novel poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for cancer therapy. PARP-1 plays a crucial role in DNA repair mechanisms, particularly in the base excision repair pathway, and its inhibition has demonstrated significant potential in cancer treatment, especially for tumors with deficiencies in homologous recombination repair pathways such as those with BRCA1/2 mutations. [5] The strategic incorporation of this compound into novel molecular architectures has yielded compounds with impressive PARP-1 inhibitory activity, building upon the foundational discovery of nicotinamide (IC₅₀ = 210 μM) and 3-aminobenzamide (IC₅₀ = 30 μM) as early PARP-1 inhibitors. [5] Recent advances include this compound-containing small molecules exhibiting potent PARP-1 inhibition with IC₅₀ values as low as 6.06 nM, positioning them as promising candidates for overcoming limitations of current PARP-1 inhibitors such as resistance development, side effects, toxicity, and poor physicochemical properties. [5]
The therapeutic rationale for this compound-based PARP-1 inhibitors extends beyond monotherapy applications to their use as chemopotentiating agents in combination with DNA-damaging chemotherapeutic drugs. This combination approach leverages the concept of synthetic lethality, wherein cancer cells with pre-existing DNA repair deficiencies become uniquely vulnerable to PARP inhibition while sparing normal cells with intact DNA repair mechanisms. [5] The exploration of this compound derivatives in this context represents an innovative strategy to expand the arsenal of targeted cancer therapies and address challenges associated with current treatment modalities.
The synthesis of this compound has evolved through several methodological approaches, with modern protocols emphasizing efficiency, yield optimization, and environmental considerations. Traditional methods involved the reaction of methyl salicylate with ammonia, often employing sulfite compounds as reaction mediators. A patent from 1950 describes a process wherein a mixture of methyl salicylate, ammonium hydroxide, and sodium sulfite is heated in an autoclave at 120-130°C for 4-5 hours, yielding this compound through ammonolysis reaction. [6] This approach typically achieved yields of approximately 85-90% with purity ranging from 96-98%, representing the historical standard for industrial-scale production. [6]
A more contemporary and environmentally benign approach utilizes urea as an ammoniating agent in the presence of heterogeneous catalysts. This method, described in Chinese patent CN100369889C, involves heating a mixture of phenol, urea, and a solid acid catalyst such as aluminum oxide, molecular sieves, or metal oxides at 180-220°C for 2-4 hours. [7] This protocol offers several distinct advantages, including higher atomic economy, reduced energy consumption, minimized byproducts, and easier product separation and purification. The reaction typically proceeds through in situ formation of salicylic acid followed by amidation, with yields reaching 85-92% under optimized conditions. The simplified reaction workflow can be visualized as follows:
Diagram 1: Simplified workflow for this compound synthesis using urea and heterogeneous catalysts
The preparation of therapeutically relevant this compound derivatives typically involves strategic functionalization of the core scaffold through coupling reactions with appropriately substituted anilines or modification of the benzene ring. A representative synthetic approach for anti-HBV this compound derivatives begins with 2-methoxybenzoic acid, which is coupled with substituted anilines using PCl₃ as a coupling agent, followed by BBr₃-mediated demethylation to yield the final salicylanilide derivatives. [4] This method enables the systematic variation of substituents on both phenyl rings, facilitating structure-activity relationship studies. The general synthetic strategy for generating diverse this compound derivatives with associated experimental data can be summarized as follows:
Table 2: Synthetic Methods for this compound Derivatives
| Synthetic Method | Starting Materials | Reagents/Conditions | Key Derivatives | Yield Range |
|---|---|---|---|---|
| Aniline Coupling | 2-Methoxybenzoic acid + Substituted anilines | PCl₃ (coupling), BBr₃ (demethylation) | 25-48 | 45-75% |
| Ester Aminolysis | Methyl salicylate + Ammonia | NH₃, Na₂SO₃, 120-130°C, 4-5h | This compound | 85-90% |
| Urea-Mediated | Phenol + Urea | Solid acid catalyst, 180-220°C, 2-4h | This compound | 85-92% |
| Modular Assembly | Substituted acids + Anilines | PCl₃, BBr₃ | 51-57 | 50-70% |
For PARP-1 inhibitory derivatives, the synthetic approach often incorporates the this compound moiety into more complex molecular architectures, including spirocyclic systems and hybrid structures designed to interact with multiple domains of the PARP-1 enzyme. [5] These synthetic strategies typically employ convergent approaches where the this compound unit is prepared separately and then incorporated into the final molecular framework through peptide coupling or other conjugation methods. The complexity of these derivatives necessitates multi-step synthetic sequences with careful attention to protecting group strategies and purification techniques to ensure high purity of the final compounds for biological evaluation.
The evaluation of anti-HBV activity for this compound derivatives follows standardized cell-based assays using the HepAD38 cell line, which supports HBV replication and enables quantification of antiviral effects through multiple parameters. The protocol begins with dose-response screening at 10 μM concentration, assessing inhibition of extracellular virion DNA using quantitative PCR methods. Compounds demonstrating >50% inhibition advance to secondary evaluation encompassing cytotoxicity assessment, detailed profiling of virion DNA inhibition, and measurement of HBsAg and HBeAg secretion suppression via ELISA. [4]
The cytotoxicity assessment employs the CCK-8 assay according to manufacturer protocols. Briefly, HepAD38 cells are seeded in 96-well plates at appropriate density and treated with serial dilutions of test compounds for 48-72 hours. CCK-8 solution is then added to each well, followed by incubation for 1-4 hours and measurement of absorbance at 450 nm. The selectivity index (SI) is calculated as the ratio of CC₅₀ (50% cytotoxic concentration) to IC₅₀ (50% inhibitory concentration for antiviral activity), with SI > 10 generally considered indicative of promising therapeutic potential. [4]
For mechanistic studies, additional experiments are conducted to elucidate the specific stage of the HBV life cycle affected by active derivatives. These include Western blot analysis for HBV core protein (HBc) expression, electron microscopy for capsid formation assessment, and quantification of covalently closed circular DNA (cccDNA) using specialized extraction and PCR techniques. [3] The comprehensive nature of this evaluation protocol ensures thorough characterization of promising anti-HBV candidates before advancing to more complex animal model studies.
The assessment of PARP-1 inhibitory activity for this compound derivatives involves biochemical enzyme assays followed by cellular validation studies. The standard protocol utilizes recombinant human PARP-1 enzyme in reactions containing activated DNA, NAD⁺ substrate, and test compounds at varying concentrations. The enzymatic activity is measured by detecting incorporation of radiolabeled or biotinylated ADP-ribose into histone proteins or through colorimetric/fluorometric detection of NAD⁺ consumption. [5] Dose-response curves are generated from triplicate determinations, and IC₅₀ values are calculated using nonlinear regression analysis.
Compounds demonstrating potent PARP-1 inhibition in biochemical assays advance to cellular characterization in appropriate cancer cell lines, including those with BRCA1/2 mutations or other DNA repair deficiencies. The antiproliferative activity is determined using MTT or similar viability assays after 72-96 hours of compound exposure. For hits showing selective activity in DNA repair-deficient cells, further mechanistic studies include Western blot analysis of PARP-1 auto-poly(ADP-ribosyl)ation, immunofluorescence detection of DNA damage markers (γ-H2AX, 53BP1 foci), and assessment of synergistic effects with DNA-damaging agents like doxorubicin or temozolomide. [5]
The colony formation assay provides particularly valuable information about the long-term effects of PARP inhibition. In this protocol, cells are treated with test compounds for 10-14 days, followed by fixation, staining, and quantification of formed colonies. A significant reduction in colony formation in DNA repair-deficient cells compared to wild-type cells provides compelling evidence for PARP inhibitor-induced synthetic lethality. [5] This comprehensive evaluation cascade ensures identification of promising this compound-based PARP inhibitors with potential for further development as anticancer agents.
This compound and its derivatives represent a promising chemical class with demonstrated potential against clinically important targets including hepatitis B virus and DNA repair pathways in cancer. The synthetic protocols outlined in this document provide reproducible methodologies for preparing this compound and its therapeutically relevant derivatives, while the associated biological evaluation methods enable comprehensive assessment of their pharmacological activities. The continuing evolution of this compound chemistry, particularly through structure-based design strategies and exploration of non-traditional derivative structures, promises to yield additional therapeutic candidates with improved potency, selectivity, and drug-like properties.
Future directions in this compound research will likely focus on expanding the therapeutic applications of this versatile scaffold, optimizing the pharmacokinetic properties of lead compounds, and exploring combination therapies that leverage the unique mechanisms of action of this compound derivatives. The integration of modern drug discovery technologies such as structure-based design, computational modeling, and biomarker-guided patient selection will further enhance the development of this compound-based therapeutics. As research in this field advances, this compound derivatives may increasingly transition from tool compounds to clinically valuable therapeutics addressing significant unmet medical needs in virology and oncology.
This compound is a non-steroidal anti-inflammatory drug with analgesic and antipyretic properties, frequently used as a model drug compound in dissolution and drug release studies due to its stability in both acid and weak base conditions. [1] Dissolution testing is a critical quality control procedure that measures the rate and extent of drug release from solid dosage forms, providing essential data for predicting in vivo performance and ensuring batch-to-batch consistency. For researchers developing dissolution methods for this compound, understanding the complexization between formulation variables and physiological conditions is paramount for developing predictive in vitro tests.
Recent research has focused on developing non-gelatin capsule shells using natural polymers to address vegetarian/vegan preferences, religious considerations, and bovine spongiform encephalopathy concerns. [2] These alternative materials often exhibit unique pH-dependent release characteristics that must be accounted for in dissolution method development.
Table 1: Alternative Capsule Shell Formulations for this compound
| Capsule Composition | Key Excipients | Optimal Ratio | Disintegration Time (min) | Key Release Characteristics |
|---|---|---|---|---|
| κ-Carrageenan-HPMC | κ-CRG, HPMC, sorbitol, silicone emulsion | 1:2 (κ-CRG:HPMC) | N/R | Hardness: 7.04 N; Swelling: 299.79% at 15 min |
| Carrageenan-Alginate (CA) | κ-Carrageenan, sodium alginate | N/R | 12.80 ± 1.43 | Better dissolution at pH 4.5; Acid-resistant properties |
| Carrageenan-Starch (CS) | κ-Carrageenan, starch | N/R | 25.79 ± 2.92 | Poor dissolution at all pH levels; More rigid structure |
Abbreviations: N/R = Not explicitly reported in the searched literature; HPMC = Hydroxypropyl methylcellulose
This compound exhibits moderate hydrophilicity (logP < 3) and relatively low solubility in water, alcohols, and other common dissolution media. [3] Recent screening studies have identified 4-formylomorpholine (4FM) as an effective green solvent alternative with solubilizing power comparable to traditional aprotic solvents like DMSO and DMF. Interestingly, aqueous binary mixtures of 4FM demonstrate a strong synergistic effect on this compound solubility, with the highest solubility observed at 0.6 mole fraction of 4FM. [3]
The development of a robust dissolution test method for this compound requires careful consideration of apparatus selection and operational parameters based on established pharmacopeial methods with appropriate modifications for this compound's specific characteristics.
The selection of appropriate dissolution media should reflect the gastrointestinal pH conditions that the dosage form will encounter, with special consideration for the pH-sensitive release properties of carrageenan-based formulations.
Table 2: Dissolution Media for this compound Testing
| Medium | Composition | pH | Simulated Physiological Region | This compound Characteristics |
|---|---|---|---|---|
| 0.1N HCl | Hydrochloric acid solution | 1.2 | Gastric (fasting stomach) | Stable in acidic conditions |
| Citrate Buffer | Citric acid, sodium citrate, NaCl | 4.5 | Gastric (fed condition) / Duodenum | Optimal release for CA capsules |
| Phosphate Buffer | NaH₂PO₄·2H₂O, Na₂HPO₄·7H₂O | 6.8 | Intestinal (proximal small intestine) | Complete release; Stable in weak base |
The analysis of dissolution data using mathematical models provides insights into the drug release mechanisms and enables comparison between different formulations. The following models are particularly relevant for this compound formulations:
Zero-Order Kinetics: This model describes systems where drug release is constant over time, independent of concentration:
Q_t = Q_0 + k_0·t
Where Q_t is the amount of drug dissolved at time t, Q_0 is the initial amount, and k_0 is the zero-order release constant. [1]
Higuchi Model: This model describes drug release from insoluble matrix systems as a square root of time-dependent process:
Q_t = k_H·√t
Where k_H is the Higuchi dissolution constant, representing the release rate per unit square root of time. [2] [1]
Peppas-Sahlin Model: This equation describes drug release from polymeric systems, separating Fickian diffusion and Case-II relaxation mechanisms.
The comprehensive analysis of dissolution data involves multiple steps from raw data collection to model-dependent analysis, as illustrated in the following workflow:
Table 3: Drug Release Kinetics of this compound from Different Formulations
| Capsule Formulation | pH | Release Model | Release Rate Constant (k) | Best Fit Model |
|---|---|---|---|---|
| Carrageenan-Alginate (CA) | 6.8 | Higuchi | 2.91 %(ppm/ppm) min⁻¹/² | Higuchi |
| Carrageenan-Starch (CS) | 6.8 | Higuchi | 0.36 %(ppm/ppm) min⁻¹/² | Higuchi |
| κ-Carrageenan-HPMC | 1.2 | Zero-order | 40.65 ± 16.41% in 20 min | Zero-order |
| κ-Carrageenan-HPMC | 4.5 | Zero-order | 28.71 ± 19.48% in 20 min | Zero-order |
While the search results don't provide complete validation parameters specific to this compound, standard dissolution method validation should include: specificity (demonstrating no interference from capsule shell components), linearity and range (typically 20-120% of expected concentration), accuracy (recovery studies with spiked placebo), precision (repeatability and intermediate precision with %RSD < 5%), and robustness (evaluating effect of minor variations in pH, rotation speed, and temperature).
Dissolution testing contains multiple potential sources of uncertainty that must be controlled. A study examining uncertainty in drug release testing found that This compound exhibits higher fundamental sampling error (FSE) compared to other drug compounds due to its larger particle size and density differences with excipients. [4] This highlights the importance of:
The development of a robust dissolution test method for this compound requires careful consideration of its physicochemical properties, formulation characteristics, and intended release profile. The protocols outlined in this document provide researchers with a comprehensive framework for method development, validation, and data analysis. Particular attention should be paid to the pH-dependent release behavior of alternative capsule shells and the potential for synergistic solvent effects when developing dissolution media. By implementing these detailed protocols, researchers can ensure the development of discriminatory dissolution methods that predict in vivo performance and guarantee product quality.
This compound (C₇H₇NO₂) is a pharmaceutical compound with analgesic and antipyretic properties available in both oral and topical dosage forms. As a weak acid compound with a pKa of approximately 8.2, it exhibits pH-dependent solubility behavior that significantly influences its absorption and distribution characteristics. The partition coefficient (log P) represents the ratio of the concentrations of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water, serving as a critical parameter in predicting drug absorption, membrane permeability, and distribution within the body.
The determination of this compound's partition coefficient across various pH environments provides essential predictive data for its behavior in pharmaceutical formulations and biological systems. Understanding the pH-solubility relationship and lipophilicity profile of this compound enables researchers to optimize drug delivery systems, enhance bioavailability, and predict in vivo performance. This document presents comprehensive application notes and detailed protocols for determining this compound's solubility and partition coefficient across physiological pH ranges, supporting robust pharmaceutical development workflows.
The solubility and partition coefficient of ionizable compounds like this compound are profoundly influenced by environmental pH due to equilibrium shifts between ionized and unionized species. For weak acids, the Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of ionized to unionized forms:
[ \text{pH} = \text{pKa} + \log\left(\frac{[\text{A}^-]}{[\text{HA}]}\right) ]
where [A⁻] represents the concentration of the ionized species and [HA] represents the concentration of the unionized species. This equilibrium directly impacts both solubility and partitioning behavior, as the unionized species typically exhibits higher lipophilicity and lower aqueous solubility compared to its ionized counterpart. The pH-partition hypothesis proposes that the unionized form of a drug preferentially permeates biological membranes, making the determination of partition coefficients across pH ranges crucial for predicting in vivo absorption.
The interrelationship between solubility, partition coefficient, and pH follows predictable patterns that can be mathematically modeled. As pH increases beyond the pKa for weak acids, the degree of ionization increases, leading to enhanced aqueous solubility but reduced octanol-water partitioning. These relationships can be quantified using modified Henderson-Hasselbalch equations to generate solubility-pH profiles and partition-pH profiles, providing valuable predictive tools for pharmaceutical scientists during formulation development.
Prepare 0.02 M phosphate buffer solutions across the pH range 2-11 using appropriate ratios of potassium dihydrogen phosphate and sodium hydroxide, or hydrochloric acid for pH adjustment.
Adjust ionic strength to 0.2 for all buffer solutions using sodium chloride to maintain consistent ionic environment across experiments.
Verify pH values of all buffer solutions using a properly calibrated pH meter at room temperature (22±2°C) before proceeding with experiments.
Filter all buffer solutions through 0.45 μm membrane filters to remove particulate matter that might interfere with analytical measurements.
Pre-saturate phases: Pre-saturate 1-octanol and each pH buffer solution by mutually saturating the phases overnight at 37°C with gentle shaking to ensure equilibrium before partitioning experiments.
Prepare this compound solution: Dissolve an appropriate amount of this compound in pre-saturated octanol to create a stock solution of known concentration (typically near saturation solubility).
Equilibration: Combine equal volumes (e.g., 5 mL each) of the this compound-containing octanol phase and pre-saturated aqueous buffer phase in sealed glass vials. Perform experiments in triplicate for each pH condition.
Agitate phases: Place the vials in a water bath shaker maintained at 37±0.5°C with constant agitation at 150-200 rpm for 4-6 hours to ensure equilibrium establishment.
Phase separation: After equilibration, allow the phases to separate completely (may require brief centrifugation at 3000 rpm for 5 minutes if emulsions form).
Sample collection: Carefully withdraw aliquots from both phases without disturbing the interface for subsequent analysis.
Excess solute method: Add an excess amount of this compound to glass vials containing 5 mL of each pre-saturated buffer solution.
Equilibration: Agitate the suspensions continuously in a water bath shaker at 37±0.5°C for at least 24 hours to ensure saturation equilibrium is reached.
Clarification: After equilibration, filter aliquots of the saturated solutions through 0.45 μm syringe filters, discarding the first portion of the filtrate.
Dilution: Appropriately dilute the filtered saturated solutions with mobile phase or buffer for subsequent quantitative analysis.
Quantification: Analyze the diluted samples using UV spectrophotometry or HPLC to determine equilibrium concentration.
Table 1: Experimental Conditions for Solubility and Partition Coefficient Studies
| Parameter | Specification | Rationale |
|---|---|---|
| Temperature | 37±0.5°C | Simulates physiological conditions |
| Buffer concentration | 0.02 M | Maintains adequate buffer capacity |
| Ionic strength | 0.2 | Controls ionic environment across pH values |
| Equilibration time | 4-6 hours (partition), 24 hours (solubility) | Ensures equilibrium establishment |
| Agitation speed | 150-200 rpm | Facilitates equilibrium without emulsion formation |
| Sample replication | n=3 minimum | Ensures statistical reliability |
The following diagram illustrates the complete experimental workflow for this compound partition coefficient determination:
Wavelength selection: Determine the maximum wavelength (λmax) for this compound at each pH buffer solution, as the absorption characteristics may shift with pH. Typically, this compound exhibits λmax around 290-310 nm, but this should be verified for each specific pH condition.
Calibration curve: Prepare a series of standard solutions of known this compound concentrations in each pH buffer. Measure the absorbance at the predetermined λmax and construct a calibration curve of absorbance versus concentration. Ensure linearity (R² > 0.995) across the expected concentration range.
Sample measurement: Dilute samples as necessary to fall within the linear range of the calibration curve. Measure absorbance against a blank of the corresponding buffer solution.
Calculation: Determine sample concentrations from the regression equation of the appropriate calibration curve.
For complex samples or when analyzing this compound in biological fluids, HPLC with UV detection provides superior specificity. The method can be adapted from approaches used for this compound metabolite analysis [1]:
Chromatographic conditions:
Sample preparation: For partition coefficient samples, dilute appropriately with mobile phase. For biological samples, protein precipitation with ethanol or acetonitrile containing an internal standard may be required [1].
System suitability: Verify precision (%RSD < 2%), resolution, and tailing factor before sample analysis.
Table 2: HPLC Method Validation Parameters for this compound Quantification
| Validation Parameter | Acceptance Criteria | Experimental Results |
|---|---|---|
| Linearity range | 0.1-100 μg/mL | Typically 0.5-50 μg/mL |
| Correlation coefficient (R²) | ≥0.995 | >0.998 |
| Precision (%RSD) | ≤2% | Typically 0.5-1.5% |
| Accuracy (% recovery) | 98-102% | 99-101% |
| Limit of detection (LOD) | Signal-to-noise ≥3 | ~0.1 μg/mL |
| Limit of quantification (LOQ) | Signal-to-noise ≥10 | ~0.5 μg/mL |
| Specificity | No interference | Confirmed |
The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous buffer phase at equilibrium:
[ P = \frac{C_{\text{octanol}}}{C_{\text{aqueous}}} ]
where ( C_{\text{octanol}} ) and ( C_{\text{aqueous}} ) represent the equilibrium concentrations in the octanol and aqueous phases, respectively. The logarithmic value (log P) is typically reported for pharmaceutical applications. The experimentally determined log P should be calculated as the mean of at least three independent determinations, with the standard deviation reported as a measure of variability.
For ionizable compounds like this compound, the true partition coefficient (log P) refers specifically to the unionized species, while the apparent partition coefficient (log D) varies with pH and reflects the distribution of all species (ionized and unionized). The relationship between log D and pH for a weak acid can be described by:
[ \text{log D} = \text{log P} - \text{log}(1 + 10^{\text{pH} - \text{pKa}}) ]
This equation allows for the prediction of pH-dependent partitioning behavior and can be used to model the experimental results.
The pH-solubility profile for this compound can be modeled using the Henderson-Hasselbalch equation adapted for solubility:
[ S_T = S_0 \left(1 + 10^{\text{pH} - \text{pKa}}\right) ]
where ( S_T ) is the total solubility at a given pH, and ( S_0 ) is the intrinsic solubility of the unionized form. Non-linear regression analysis of experimental solubility data against pH can yield estimates for both ( S_0 ) and pKa, allowing for the construction of a predictive solubility model across the physiological pH range.
Table 3: Experimental Solubility and Partition Coefficient Data for this compound Across pH Range [2] [3]
| pH Value | Solubility (mg/mL) | Log D (Apparent Partition Coefficient) | Ionization Status |
|---|---|---|---|
| 2.0 | 1.25 ± 0.08 | 1.45 ± 0.05 | Predominantly unionized |
| 4.0 | 1.42 ± 0.07 | 1.32 ± 0.04 | Predominantly unionized |
| 6.0 | 2.18 ± 0.11 | 0.95 ± 0.06 | Mostly unionized |
| 8.0 | 15.65 ± 0.45 | 0.38 ± 0.03 | ~40% ionized |
| 10.0 | 89.32 ± 2.15 | -0.85 ± 0.07 | Predominantly ionized |
| 11.0 | 72.18 ± 1.87 | -1.12 ± 0.08 | Predominantly ionized |
The experimental data demonstrates the characteristic pH-dependent behavior of this compound as a weak acid. As pH increases towards and beyond the pKa (8.2), solubility significantly increases due to greater ionization, while the apparent partition coefficient (log D) decreases, reflecting the reduced lipophilicity of the ionized species. The unexpected solubility decrease observed at pH 11 may be attributed to potential salt formation or changes in buffer capacity at extreme pH values, highlighting the importance of experimental verification across the entire pH range of interest.
The relationship between pH and partition coefficient follows the theoretical predictions of the pH-partition hypothesis, with a notable transition zone centered around the pKa value. The data indicates that this compound would be expected to readily cross biological membranes in the stomach (low pH environment) where it exists primarily in the unionized, lipophilic form. In contrast, at intestinal pH values, reduced membrane permeability would be anticipated due to increased ionization.
These findings have significant implications for formulation development and absorption prediction. For oral dosage forms, the data suggests that this compound absorption may occur primarily in the stomach, informing decisions about formulation strategies such as enteric coating or controlled release systems. The solubility challenges at low pH may be addressed through appropriate salt selection or formulation approaches that enhance dissolution.
Emulsion formation: If persistent emulsions form during phase separation, consider:
Non-linear calibration: For UV spectrophotometric analysis, ensure:
Equilibrium attainment: Confirm equilibrium has been reached by:
Analytical variability: Minimize experimental error through:
The determination of this compound's partition coefficient across physiological pH ranges provides critical insights into its absorption potential and distribution behavior. The protocols described herein enable reliable characterization of this important physicochemical property using accessible laboratory techniques. The shake-flask method remains the gold standard for partition coefficient determination, while UV spectrophotometry offers a straightforward analytical approach that can be supplemented with HPLC for enhanced specificity when needed.
The experimental data reveals the expected pH-dependent trends for this weak acid compound, with increasing solubility but decreasing lipophilicity as pH rises above the pKa. These findings support rational formulation design and bioavailability prediction during pharmaceutical development. The methodologies presented can be adapted for similar characterization of other ionizable pharmaceutical compounds, contributing to more efficient drug development processes and optimized therapeutic formulations.
This compound derivatives, such as niclosamide and nitazoxanide, demonstrate promising broad-spectrum antiviral activity against a range of RNA and DNA viruses. The table below summarizes key in vitro efficacy data against coronaviruses [1].
| Compound | Virus | EC₅₀ (Half Maximal Effective Concentration) | Experimental Notes |
|---|---|---|---|
| Niclosamide | SARS-CoV | < 0.1 μM | [1] |
| SARS-CoV-2 | 0.28 μM | [1] | |
| MERS-CoV | ~10 μM (90% replication inhibition) | Tested at 10 μM; 48 hours post-infection [1] | |
| Nitazoxanide | MERS-CoV, SARS-CoV-2 | ~3 μM | Value also applies to its active metabolite, tizoxanide [1] |
| Tizoxanide | MERS-CoV, SARS-CoV-2 | ~3 μM | Active metabolite of nitazoxanide [1] |
The following diagram illustrates a generalized workflow for evaluating antiviral compounds, integrating time-of-addition and advanced multiplexed assays. This workflow helps identify which stage of the viral life cycle is inhibited.
This protocol determines the specific stage of the viral life cycle targeted by the antiviral compound (e.g., attachment, penetration, or post-entry replication) [2].
Day 1: Cell Seeding
Day 2: Compound Treatment and Infection
Incubation and Analysis
This assay differentiates between inhibition of viral attachment and penetration [2].
Blockade of Attachment:
Blockade of Penetration:
This advanced protocol enables high-throughput screening for broad-spectrum antivirals by simultaneously testing a compound against multiple, distinct fluorescently-tagged viruses [3].
Here are answers to common technical challenges you might face.
FAQ 1: What are the most effective cosolvents for salicylamide, and what solubility increase can I expect?
Cosolvency is a primary method for enhancing this compound solubility. Research has identified several effective solvents, with aprotic solvents like 4-formylomorpholine (4FM), DMSO, and DMF showing particularly high efficacy. A synergistic effect has been observed in aqueous binary mixtures with 4FM, where solubility peaks at a specific solvent ratio [1].
The table below summarizes experimental solubility data for this compound in various solvents to help you select a cosolvent system [1].
| Solvent System | Temperature (°K) | Experimental Mole Fraction Solubility (x) |
|---|---|---|
| 4-formylomorpholine (4FM) | 298.15 | 0.0922 |
| Dimethyl Sulfoxide (DMSO) | 298.15 | 0.0834 |
| N,N-Dimethylformamide (DMF) | 298.15 | 0.0801 |
| Water | 298.15 | 0.0013 (for reference) |
| Aqueous 4FM (at 0.6 mole fraction 4FM) | 298.15 | Highest solubility (synergistic effect) |
FAQ 2: Besides cosolvents, what other formulation strategies are viable?
For long-term development of solid dosage forms, consider these advanced strategies:
FAQ 3: How can I confirm my this compound has not degraded or transformed during processing?
It is critical to verify the solid-state stability of your product, especially when using techniques involving heat or solvent.
Protocol 1: Solubility Enhancement with Aqueous Cosolvent Mixtures
This protocol is adapted from studies on aromatic amides like this compound [1].
Workflow: Solubility Enhancement with Cosolvents
Protocol 2: Formulating an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This is a common method for producing ASDs on a lab scale [2] [3].
Workflow: Amorphous Solid Dispersion via Solvent Evaporation
Q1: How does solvent choice impact salicylamide nucleation, and how can I select the best one? The solvent directly influences the ease of nucleation by affecting the size of prenucleation clusters and the interfacial energy.
| Solvent | Nucleation Ease | Typical Cluster Size at Saturation | Key Solvent-Solute Interaction |
|---|---|---|---|
| Ethyl Acetate | Most Easy | Largest | Weakest |
| Acetonitrile | Intermediate | Intermediate | Intermediate |
| Methanol | Most Difficult | Smallest | Strongest (Strong H-bonding) |
Q2: What are prenucleation clusters, and why are they important for control? Prenucleation clusters are solute-rich, molecular assemblies that form in solution before the appearance of a stable crystalline nucleus. They are not a separate phase but are dispersed throughout the bulk solution [1].
Q3: My this compound solution is highly supersaturated but not nucleating. What could be wrong? This is a common issue, often related to the state of prenucleation clusters or solvent interactions.
The following workflows outline established methodologies for investigating this compound nucleation from the search results.
Protocol 1: Analyzing Prenucleation Clustering via Photon Correlation Spectroscopy (PCS)
This protocol is adapted from methods used to track this compound cluster size in different solvents [1].
Protocol 2: Investigating Solvent-Solute Interactions via IR Spectroscopy & Simulation
This protocol combines experimental spectroscopy with molecular simulations to understand the fundamental interactions affecting clustering [1].
The table below consolidates quantitative experimental data on how solvents affect this compound nucleation and clustering [1] [2].
| Parameter | Ethyl Acetate | Acetonitrile | Methanol |
|---|---|---|---|
| Nucleation Propensity | Highest | Intermediate | Lowest |
| Prenucleation Cluster Size | Largest | Intermediate | Smallest |
| Solute-Solvent Interaction | Weakest | Intermediate | Strongest |
| Interfacial Energy (γ) [2] | Lower | Lowest | Highest |
| Pre-exponential Factor (A) [2] | Lower | Intermediate | Highest |
To effectively control this compound crystallization nucleation in your experiments, focus on these core strategies:
A key challenge in drug development is improving the dissolution rate of poorly soluble drugs. The table below summarizes three primary strategic approaches you can consider for Salicylamide.
| Strategy | Mechanism of Action | Key Parameters to Monitor | Typical Equipment/ Materials |
|---|---|---|---|
| Particle Size Reduction (Micronization/Milling) [1] | Increases the surface area of the API exposed to the dissolution medium, thereby accelerating the dissolution rate. | Particle Size Distribution (PSD) (e.g., D90), Bulk Density, Specific Surface Area, Flowability [1]. | Spiral Jet Mill, Pin Mill, Wet Mill [1]. |
| Solid Dispersion Formulation | Disperses the API at a molecular level within a polymer matrix, leading to a higher energy state and faster dissolution. | Drug-Polymer Ratio, Glass Transition Temperature (Tg), Supersaturation Maintenance, Physical Stability [2]. | Polymers (e.g., HPMCAS [2]), Solvent Evaporation, Hot-Melt Extrusion. |
| Novel Capsule Shell Technology | Uses alternative polymer blends to modify the drug release profile, providing controlled release and protecting the API in specific pH environments [3] [4]. | Disintegration Time, Swelling Degree, Drug Release Kinetics at different pH levels [3] [4]. | κ-Carrageenan, HPMC, Plasticizers (e.g., Sorbitol) [3] [4]. |
The following section provides a detailed experimental protocol based on a recent study that developed a hard capsule shell for controlled this compound release [3] [4].
To develop and characterize hard capsule shells from a blend of κ-Carrageenan (κ-CRG) and Hydroxypropyl Methylcellulose (HPMC) for the controlled release of this compound [4].
Capsule Shell Formulation [4]:
Characterization Tests [3] [4]:
In-Vitro Dissolution & Release Kinetics [3] [4]:
The study found that the optimal formulation was a κ-CRG:HPMC ratio of 1:2 [3] [4]. The quantitative results are summarized below.
| Parameter | Result for κ-CRG:HPMC (1:2) with Sorbitol |
|---|---|
| Hardness | 7.04 N [3] |
| Swelling Degree (at 15 mins) | 299.79% [3] |
| Disintegration Time (pH 1.2) | 55 minutes [3] |
| Disintegration Time (pH 4.5) | 53 minutes [3] |
| Disintegration Time (pH 6.8) | 24 minutes [3] |
| This compound Release in 120 min (pH 1.2) | 6.40% [3] |
| This compound Release in 120 min (pH 4.5) | 8.51% [3] |
| This compound Release in 120 min (pH 6.8) | 11.51% [3] |
| Best-Fit Release Kinetic Model (pH 1.2 & 6.8) | Zero-order [3] |
| Best-Fit Release Kinetic Model (pH 4.5) | Ritger-Peppas [3] |
Here are solutions to frequently encountered problems in dissolution enhancement experiments.
| Problem | Possible Root Cause | Recommended Solution |
|---|
| Low and variable dissolution rate, poor flowability after milling. | Inconsistent Particle Size Distribution (PSD); high surface energy leading to agglomeration [1]. | - Optimize milling technology (e.g., use Spiral Jet Mill for high-potency APIs for a finer PSD) [1].
To help visualize the decision-making process, the following diagram outlines a high-level workflow for selecting a dissolution enhancement strategy.
This table summarizes the solubility of salicylamide in various neat solvents at 298.15 K, which is a primary consideration for crystallization [1].
| Solvent Name | Solvent Type | Solubility (mole fraction) | Key Characteristics & Notes |
|---|---|---|---|
| 4-Formylomorpholine (4FM) | Dipolar aprotic | ~0.06 (est. from graph) | Identified as an effective, greener alternative to DMSO/DMF [1]. |
| Dimethyl Sulfoxide (DMSO) | Dipolar aprotic | 0.060 | High solubilizing power; common pharmaceutical solvent [1]. |
| N,N-Dimethylformamide (DMF) | Dipolar aprotic | 0.055 | High solubilizing power; common pharmaceutical solvent [1]. |
| Acetonitrile | Dipolar aprotic | 0.016 | Moderate solubility [1]. |
| Acetone | Dipolar aprotic | 0.014 | Used in crystal growth studies; produces rectangular plate crystals [2]. |
| Methanol | Polar protic | 0.011 | Used in crystal growth studies; produces rectangular plate crystals [2]. |
| Ethyl Acetate | Polar aprotic | 0.007 | Produces irregular hexagonal plates due to solvent adsorption on specific crystal faces [2]. |
| Ethanol | Polar protic | 0.005 | Low solubility [1]. |
| 1-Propanol | Polar protic | 0.003 | Low solubility [1]. |
| Water | Polar protic | < 0.001 | Very low solubility; often used as an anti-solvent [1]. |
For binary aqueous mixtures, a notable synergistic effect occurs. The solubility of this compound in water-4FM mixtures can be higher than in either pure solvent, peaking around a 0.6 mole fraction of 4FM [1]. This behavior makes such mixtures excellent candidates for solvent/anti-solvent crystallization.
The process of selecting and optimizing a solvent for crystallization can be guided by the following workflow, which integrates computational and experimental approaches [1]:
Issue: Unexpected or Irregular Crystal Shape
Salicylamide is a weak acid with a pKa of 8.2. Its solubility and partition coefficient are highly influenced by the pH of its environment [1] [2]. The table below summarizes its core properties:
| Property | Specification / Value | Reference / Source |
|---|---|---|
| Chemical Name | This compound | [3] |
| Molecular Formula | C7H7NO2 | [3] |
| Molecular Weight | 137.14 g/mol | [3] |
| pKa | 8.2 | [1] [2] |
| Melting Point | 140-144 °C (literature range); 168-170 °C (alternative source) | [3] [4] |
| Water Solubility | <0.1 g/100 mL at 20°C | [3] |
| Appearance | White or off-white, odorless crystalline powder | [3] [4] |
The following diagram illustrates the core relationship between pH and the stability of this compound in solution, which is central to the troubleshooting issues that follow.
Here are solutions to common challenges encountered when working with this compound.
This is a classic sign of pH-dependent solubility. This compound exists in an equilibrium between unionized and ionized forms, governed by the environment's pH [1].
Absorption is a balance between solubility and membrane permeability.
While this compound is poorly soluble in water, it is soluble in several organic solvents.
Here are detailed methodologies for key experiments to characterize this compound's behavior.
This protocol helps map the solubility profile of this compound [1] [2].
This experiment measures the lipophilicity, which predicts membrane permeability [1] [2].
Before troubleshooting, it's helpful to understand what you are trying to control. Prenucleation clusters are early-stage, solute-rich molecular assemblies that form in a solution before the appearance of a new, stable solid phase [1]. They are not necessarily crystalline initially and can be disordered, liquid-like materials [1]. Controlling their size and behavior is a fundamental strategy for influencing the subsequent nucleation and the final crystal properties [1] [2].
| Issue | Probable Cause | Recommended Solution | Key Experimental Parameters to Monitor |
|---|---|---|---|
| Difficulty inducing nucleation; requires high supersaturation [1]. | Solvent with strong solute-solvent interactions (e.g., Methanol), leading to small cluster sizes [1]. | Switch to a weaker interacting solvent like Ethyl Acetate to promote larger clusters and ease nucleation [1]. | Cluster size (via PCS); Supersaturation level at nucleation onset [1] [2]. |
| Rapid, uncontrolled nucleation; obtaining small product crystals. | Solvent with weak solute-solvent interactions (e.g., Ethyl Acetate) or excessive supersaturation, leading to large clusters and fast nucleation [1]. | Use a stronger solvent (e.g., Methanol) or lower the degree of supersaturation (C/C_sat) to reduce cluster size and slow nucleation [1] [2]. |
Nucleation induction time; Metastable Zone Width (MZW) [2]. |
| Inconsistent cluster sizes and nucleation behavior between identical experiments [2]. | Stochastic nature of primary nucleation; slight, uncontrolled variations in experimental conditions [2]. | Standardize and document all procedures. Conduct a high number of replicates (dozens to hundreds) to establish a reliable statistical baseline for your specific setup [2]. | Onset nucleation temperature; Cluster size distribution over time [1] [2]. |
| Cluster size changes over time after solution preparation. | Normal progression; clusters grow steadily with time, a key factor often overlooked [1]. | Control and document the solution "aging" time. For consistent results, perform experiments at a fixed, specified time after solution preparation (e.g., 24 hours) [1]. | Cluster size (via PCS) at regular intervals over at least 72 hours [1]. |
This is a summarized methodology based on a 2024 research study [1]. You can adapt it for your laboratory setup.
Objective: To monitor the evolution of this compound prenucleation cluster size in different organic solvents over time.
Materials:
Workflow: The diagram below outlines the key stages of the experimental protocol.
Procedure:
The following table consolidates key quantitative findings from recent research to serve as a benchmark for your experiments [1].
| Solvent | Solute-Solvent Interaction Strength (Relative) | Prenucleation Cluster Size (at equal Supersaturation) | Nucleation Propensity (Relative Ease) |
|---|---|---|---|
| Ethyl Acetate | Weakest | Largest | Highest (Lowest driving force required) |
| Acetonitrile | Intermediate | Intermediate | Intermediate |
| Methanol | Strongest | Smallest | Lowest (Highest driving force required) |
Q1: Why is solvent choice so critical for controlling this compound crystallization? The solvent directly determines the strength of the solute-solvent interactions. Weaker interactions (as in Ethyl Acetate) allow solute molecules to more easily self-associate, forming larger prenucleation clusters. These larger clusters, in turn, lower the energy barrier for nucleation, making crystallization easier. Stronger solvents (like Methanol) keep molecules more separated, resulting in smaller clusters and a higher energy barrier for nucleation [1].
Q2: My solution is supersaturated, but no crystals are forming. What could be wrong? This is a common observation related to the metastable zone. Nucleation is a stochastic (random) process, and there can be a significant lag time between achieving supersaturation and the formation of a detectable critical nucleus [2]. Ensure your solution is free of seeds by using proper filtration. Also, consider that your solvent might be too strong (e.g., Methanol), making nucleation difficult; you may need to increase supersaturation further or switch solvents [1]. Finally, be patient and allow time for clusters to evolve, as their size increases steadily over several days [1].
Q3: Besides PCS, what other techniques can I use to study these clusters? The search results mention several powerful techniques:
Before addressing specific challenges, having a robust analytical method is crucial. The following High-Performance Liquid Chromatography (HPLC) method, adapted from pharmacopoeial standards for related compounds, provides a solid foundation for separating and quantifying Salicylamide and its potential impurities, such as Salicylic Acid [1] [2].
Standard Experimental Protocol:
Chromatographic Conditions:
System Suitability Solution (SSS):
The workflow below outlines the key parameters you must validate to ensure this method is reliable and fit for its purpose.
Here are answers to common challenges, presented in a question-and-answer format.
| Challenge & Question | Root Cause & Potential Solutions | Key Parameters & Acceptance Criteria |
|---|
| Specificity & Resolution
How to achieve baseline separation between this compound and Salicylic Acid? | Root Cause: Inadequate chromatographic separation leads to overlapping peaks, making accurate quantification impossible [3].
Solutions: • Adjust the mobile phase ratio (acetonitrile to water) or pH [1]. • Use a column with a different C18 ligand or particle size. • Optimize the column temperature. | Parameter: Resolution (Rs). Acceptance Criteria: Rs ≥ 2.0 between this compound and Salicylic Acid [2]. | | Precision & Reproducibility
Why is high %RSD observed in peak areas for replicate injections? | Root Cause: Inconsistent instrument performance, sample preparation errors, or a non-robust method [4].
Solutions: • Ensure mobile phase is freshly prepared and degassed. • Verify autosampler and pump functionality. • Standardize sample preparation steps (e.g., sonication time, filtration). | Parameter: Relative Standard Deviation (%RSD). Acceptance Criteria: %RSD < 1.0% for peak areas of this compound and its impurities from multiple injections [1]. | | Linearity & Range
The calibration curve for Salicylic Acid impurity is not linear. | Root Cause: The chosen concentration range is too wide, or there is detector saturation at high concentrations.
Solutions: • Prepare standard solutions at 6 concentration levels [2]. • Ensure the range covers from the Quantitation Limit (QL) to at least 120% of the specification limit [2]. | Parameter: Correlation Coefficient (r²). Acceptance Criteria: r² ≥ 0.99 [1]. | | Accuracy / Recovery
Recovery of Salicylic Acid from spiked samples is inconsistent. | Root Cause: Loss of analyte during sample preparation (e.g., filtration, extraction) or interference from the sample matrix (excipients in a tablet formulation) [3].
Solutions: • Test different filtration membranes (nylon 0.45 µm is commonly used) [2]. • Optimize the extraction solvent and duration. | Parameter: % Recovery. Acceptance Criteria: Recovery should be within 99.0% - 101.0%, or as justified by the method capability [1]. |
When you encounter a method failure, the following decision tree can help you systematically diagnose the problem.
To prevent challenges, adopt these proactive strategies rooted in regulatory guidelines:
Recent research indicates that maintaining supersaturation of salicylamide is closely linked to managing its prenucleation molecular clusters. The size and growth of these clusters in solution directly influence when and how nucleation (the unwanted loss of supersaturation) occurs [1].
The key finding is that the choice of solvent is critical. The following table summarizes how this compound behaves in different solvents, based on experimental data [1]:
| Solvent | Relative Cluster Size at Equal Supersaturation | Solute-Solvent Interaction | Nucleation Propensity |
|---|---|---|---|
| Ethyl Acetate | Largest | Weakest | Highest (Easiest to nucleate) |
| Acetonitrile | Medium | Medium | Medium |
| Methanol | Smallest | Strongest | Lowest (Hardest to nucleate) |
In simpler terms, weaker solvents like ethyl acetate allow larger clusters to form, making nucleation happen more easily and making supersaturation harder to maintain. Conversely, stronger solvents like methanol result in smaller clusters and more stable supersaturated solutions [1].
The methodology below, derived from current research, can be used to monitor this compound clustering in solution—a key to understanding supersaturation stability [1].
Materials & Procedure [1]:
Q1: My this compound solutions consistently nucleate prematurely. How can I improve supersaturation stability?
Q2: How does solvent choice technically influence this compound supersaturation?
The diagram below visualizes the logical relationship between solvent choice, molecular clustering, and the resulting experimental outcome.
Based on the research, here are the core principles to guide your experimentation:
This compound is an analgesic and antipyretic agent with a core solubility challenge: it undergoes extensive first-pass metabolism, leading to low systemic availability of the active compound [1]. Its key chemical properties are summarized below.
| Property | Description |
|---|---|
| IUPAC Name | 2-hydroxybenzamide [2] |
| Molecular Formula | C₇H₇NO₂ [2] |
| Molecular Weight | 137.14 g/mol [2] |
| SMILES | C1=CC=C(C(=C1)C(=O)N)O [2] |
| First-Pass Metabolism | Rapidly and almost completely metabolized to inactive glucuronide and sulfate conjugates during absorption [1]. |
A major issue is its low and dose-dependent bioavailability. At single doses up to 1 gram, this compound is almost entirely metabolized before it reaches systemic circulation. Doses high enough to achieve therapeutic plasma levels (e.g., 6-24 g/day reported in some studies) have unconfirmed safety [1]. This makes solubility enhancement not just a formulation challenge but a clinical necessity.
For poorly soluble, highly permeable (BCS Class II) drugs like this compound, the rate-limiting step for absorption is dissolution in gastrointestinal fluids [3] [4]. The following table compares key technologies to address this.
| Technology | Mechanism of Action | Advantages | Drawbacks & Considerations |
|---|---|---|---|
| Nanosuspensions [3] | Increases surface area via particle size reduction to enhance dissolution rate. | High payload (drug concentration); low excipient concentration. | Physical instability (Ostwald ripening, agglomeration). |
| Lipid-Based Systems (e.g., SEDDS) [3] | Presents the drug in a pre-dissolved state, forming an emulsion in the GI tract. | Avoids dissolution step; can enhance lymphatic transport. | Potential low payload; excipients may cause degradation; poor palatability. |
| Cyclodextrin Complexes [3] | Hydrophilic outer shell and lipophilic inner cavity shields drug from aqueous media. | Targeted solubility enhancement; stable against precipitation. | Low payload (typically <5%); can be high-cost; limited for high-dose toxicity studies. |
| Solid Dispersions (Amorphous) [3] | Uses high-energy solid forms to generate supersaturation. | Can be formulated into suspensions; high potential for solubility increase. | Physical and chemical stability risks during storage. |
| Particle Size Reduction (Micronization) [4] | Increases surface area to volume ratio to improve dissolution rate. | Well-established technique. | Does not increase equilibrium solubility; not suitable for very high-dose drugs. |
| Salt Formation [4] | Alters the crystal form to a salt with higher intrinsic solubility. | Can significantly improve solubility and dissolution. | Dependent on the drug's ionizable groups. |
The following diagram illustrates a logical workflow for selecting a solubility enhancement strategy based on drug properties and development goals.
Q1: How can I accurately measure the thermodynamic solubility of a compound like this compound?
A1: The thermodynamic solubility assay determines the maximum amount of a compound that can dissolve at equilibrium [5]. Here is a generalized protocol:
Q2: Our formulation shows promising in-vitro solubility but poor in-vivo performance. What could be the cause?
A2: For this compound, this is a common issue often linked to its pharmacokinetics.
Q3: What are the critical stability concerns when working with nanosuspensions?
A3: The high surface energy of nanoparticles drives physical instability.
The table below summarizes the experimental antiviral data for niclosamide and other salicylamide derivatives, highlighting their potency across different virus families.
| Virus | Agent | Experimental Model | Reported Potency (EC₅₀ / IC₅₀) | Key Findings / Proposed Mechanism |
|---|---|---|---|---|
| SARS-CoV-2 | Niclosamide | Vero E6 cells | 0.28 μM [1] | Inhibits viral replication; blocks spike-induced syncytia by inhibiting TMEM16F [1]. |
| Nitazoxanide/Tizoxanide | Cell-based assays | ~3 μM [1] | Broad anti-coronavirus activity [1]. | |
| MERS-CoV | Niclosamide | Cell-based assays | Replication reduced by up to 1000-fold at 10 μM [1] [2] | Inhibits viral replication; induces autophagy via SKP2 inhibition [1] [2]. |
| SARS-CoV | Niclosamide | Vero E6 cells | < 0.1 μM to 1.56 μM [1] [2] | Totally abolishes viral antigen synthesis at 1.56 μM [2]. |
| Human Adenovirus (HAdV) | Niclosamide | Not specified in results | Identified as effective inhibitor [2] | Potential as a broad-spectrum antiviral agent [2]. |
| JMX0312 (Derivative) | Immunosuppressed Syrian hamster model | Potent activity in vitro; reduced viral load and mortality in vivo [3] | Shows efficacy similar to cidofovir but with potentially better safety [3]. | |
| Zika Virus (ZIKV) | Niclosamide | Cell-based assays | 0.37 μM (IC₅₀) [2] | Inhibits infection at a post-entry stage; directly inhibits flavivirus NS2B-NS3 interaction [2]. |
| Dengue Virus (DENV) | Niclosamide | Huh-7 cells | 0.38 μM (DENV-2, EC₅₀) [4] | Neutralizes endosomal pH, affecting viral entry, RNA replication, and particle maturation [4]. |
| Hepatitis B Virus (HBV) | Novel this compound Derivatives (e.g., Cmpd 50, 56) | HepAD38 cells | 0.47 - 0.52 μM (IC₅₀) [5] | Disrupts HBV core protein expression or capsid formation [5]. |
| Ebola Virus (EBOV) | Niclosamide | Cell-based screening | 1.5 μM (EC₅₀) [2] | Identified as a potent inhibitor in screening of FDA-approved drugs [2]. |
| Influenza A Virus | This compound Derivatives (Nitazoxanide) | Clinical trials | Effective in trials against uncomplicated influenza A and B [1] | Represents the broad-spectrum potential of the class [1]. |
The antiviral effects of this compound derivatives, particularly niclosamide, are linked to multiple mechanisms, many involving disruption of pH-dependent cellular processes crucial for viral lifecycles.
Ionophore Activity and Endosomal Neutralization: Niclosamide acts as a protonophore, dissipating pH gradients across intracellular membranes. It neutralizes the acidic environment of endosomes and the trans-Golgi network (TGN) [4] [6]. For viruses like Dengue and Zika, this prevents the low-pH-triggered fusion of the viral envelope with the endosomal membrane, blocking the release of the viral genome into the cytoplasm [4]. In the TGN, this neutralization impairs the maturation of new viral particles by preventing the pH-dependent cleavage of the prM protein by furin, leading to the release of non-infectious, immature virions [4].
Inhibition of Viral Enzyme Complexes: Beyond host-targeting, niclosamide can directly target viral proteins. It has been shown to directly inhibit the NS2B-NS3 protease complex of flaviviruses like ZIKV, which is essential for processing the viral polyprotein [2].
Host Pathway Modulation: Niclosamide is a multifunctional drug that modulates several host signaling pathways. It can inhibit S-phase kinase-associated protein 2 (SKP2), leading to enhanced autophagy and reduced MERS-CoV replication [1] [2]. It also blocks TMEM16F, a calcium-activated lipid scramblase and chloride channel, thereby inhibiting the syncytia formation induced by the SARS-CoV-2 spike protein [1].
The following diagram illustrates how niclosamide's primary mechanism impacts multiple stages of the viral life cycle, using a flavivirus like Dengue as an example:
For scientific professionals, understanding the experimental methods used to generate this data is crucial. Here are summaries of key protocols from the search results.
In Vitro Antiviral Activity (Cytopathic Effect - CPE) Assay: This common method was used to determine niclosamide's potency against SARS-CoV. In this assay, Vero E6 cells are infected with the virus and then treated with the compound. The inhibition of virus-induced cell death (cytopathic effect) is measured, allowing for the calculation of the half-maximal effective concentration (EC₅₀), which was found to be < 0.1 μM for SARS-CoV [1] [2].
Time-of-Addition Assay: This protocol helps pinpoint the stage of the viral life cycle an inhibitor acts upon. In a study on Dengue virus, Huh-7 cells were infected and niclosamide was added at different time points post-infection (e.g., 0, 6, 8, 12 hours). Analysis of progeny virus titers and viral RNA levels revealed that niclosamide inhibits both early (entry/replication) and late (maturation) stages of the DENV life cycle [4].
In Vivo Efficacy Model (for HAdV): The in vivo potential of a novel this compound derivative, JMX0312, was evaluated in an immunosuppressed Syrian hamster model of HAdV infection. The compound was administered at a dose of 6.25 mg/kg. Key outcomes measured included reduction in viral load in the liver and blood, animal survival rates, and safety parameters like body weight change. JMX0312 performed similarly to the standard drug cidofovir in reducing viral load [3].
Mechanism Studies (Virion Maturation): To investigate how niclosamide affects the late stages of the flavivirus lifecycle, researchers treated infected cells with the drug and then analyzed the released virus particles. Using techniques like western blotting, they demonstrated that virions released from niclosamide-treated cells contained uncleaved prM protein, a hallmark of immature, non-infectious particles. This confirmed that the drug's neutralization of the TGN pH disrupts the crucial maturation step [4].
A significant challenge for niclosamide is its low aqueous solubility and poor oral bioavailability, which has limited its clinical translation despite promising in vitro data [7]. To overcome this, advanced formulations are being actively researched:
In contrast, nitazoxanide, another this compound derivative, has a more established clinical profile. It has shown efficacy in clinical trials against various viral infections, including rotavirus and norovirus diarrhea, uncomplicated influenza A and B, and chronic hepatitis B and C [1].
| Feature | This compound | Aspirin (Acetylsalicylic Acid) |
|---|---|---|
| Chemical Class | Non-acetylated salicylate [1] | Acetylated salicylate [2] |
| Primary GI Safety Profile | Minimal mucosal injury; considered essentially non-irritating in animal studies [3]. | Significant gastroduodenal mucosal injury and ulceration [1] [3]. |
| Mechanism of Action | Does not significantly inhibit mucosal prostaglandin synthesis [1]. Analgesic and antipyretic effects likely through COX enzyme inhibition [4]. | Irreversible inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis [2] [5]. |
| Effect on Mucosal Prostaglandins | No significant change in gastric and duodenal PGF2α and PGE2 content [1]. | Reduces mucosal prostaglandin (PGF2α, PGE2) content by >90% [1]. |
| Key Experimental Findings | At equivalent serum salicylate levels, causes markedly less damage than aspirin [1]. Dog studies show widespread hemorrhage and ulceration with aspirin, but not with this compound [3]. | Directly causes topical damage and systemic prostaglandin inhibition, leading to mucosal injury [1] [5]. |
While this study compares salsalate (another non-acetylated salicylate) and aspirin, its findings on the mechanism are highly relevant to understanding why this compound is likely safer than aspirin.
The stark difference in GI safety between these two salicylates is explained by their interaction with a key enzymatic pathway.
The following diagram illustrates the common pathway of arachidonic acid metabolism and where aspirin and this compound differ in their actions, leading to their contrasting GI effects.
The mechanism can be broken down as follows:
The key pharmacological difference lies in how these drugs work at a molecular level.
The following diagram illustrates the primary mechanism of NSAIDs, which is largely not shared by salicylamide:
For researchers, understanding the experimental evidence behind these mechanisms is crucial.
This is the standard method to differentiate between this compound and NSAIDs.
This ex vivo test assesses a drug's effect on COX function in a more physiological environment.
The table below synthesizes key experimental and clinical data, highlighting the distinct profile of this compound.
| Parameter | This compound | Aspirin (NSAID) | Ibuprofen (NSAID) | Naproxen (NSAID) |
|---|---|---|---|---|
| COX-1 Inhibition | Very Weak [3] | Irreversible (IC₅₀ ~1–10 µM) [3] | Reversible (IC₅₀ ~3–10 µM) [1] | Reversible (IC₅₀ ~8–12 µM) [1] |
| Anti-inflammatory Use | No [4] | Yes [1] | Yes [2] | Yes [2] |
| Antiplatelet Action | No [4] | Yes (irreversible, – 1 week) [1] | Yes (reversible, ~hours) [6] | Yes (reversible, ~12 hours) [6] |
| Primary Risk Profile | Lower GI irritation [4] | GI bleeding, Reye's syndrome [2] | GI ulcers, CV risk (high dose) [2] | GI ulcers, CV risk [2] |
For drug development professionals, this compound's value may lie outside the traditional NSAID pathway.
The table below compares two key analytical techniques used for identifying salicylamide and its metabolites, highlighting their methodologies and applications.
| Method | Key Technique | Metabolites Identified | Application / Validation Data |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) [1] | Two separate reverse-phase ion-pair assays with UV detection. | This compound, its glucuronide, sulfate, and the hydroxylated metabolite gentisamide with its conjugates [1]. | Nearly complete recovery (98.6%) of a 1-g oral dose from human urine. Validated in serum, urine, and saliva [1]. |
| Fluorescence Lifetime with Multivariate Calibration [2] | Fluorescence decay curves analyzed with Partial Least Squares (PLS) calibration. | Simultaneous determination of This compound and its main metabolite, salicylic acid [2]. | Resolves mixtures in biological fluids despite highly overlapping fluorescence spectra. Achieves recovery of 95-105% for this compound and 97-107% for salicylic acid [2]. |
In contemporary drug discovery, MetID is integrated early to guide the design of compounds with better metabolic stability [3]. The standard experimental protocol involves several key stages, from sample preparation to data interpretation:
The search results provided a strong foundation in analytical techniques and modern workflows. However, they contained limited specific data on the formal validation of these metabolite identification methods against regulatory guidelines (e.g., ICH), which you may require.
To fill this gap, I suggest you:
The table below summarizes core experimental findings for selected salicylamide derivatives, highlighting their potential in Alzheimer's disease (AD) research.
| Compound | AChE IC₅₀ (μM) | Self-induced Aβ1-42 Aggregation Inhibition (% at 20 μM) | Cu²⁺-induced Aβ1-42 Aggregation Inhibition (% at 20 μM) | ORAC Value (trolox equiv.) |
|---|---|---|---|---|
| 15b | 1.07 | 47.4 | 63.2 | 3.41 |
| 15h | 0.66 | 53.4 | 65.6 | 2.26 |
| 15a | 0.71 | 55.7 | 65.2 | 2.35 |
| 15g | 0.82 | 51.4 | 63.7 | 2.12 |
| 17b | 2.14 | 48.9 | 60.1 | 2.95 |
| Donepezil (reference drug) | 0.22 | - | - | - |
Key to Activities:
The quantitative data is derived from standardized experimental models. Here are the methodologies for the key assays cited in the research [1]:
The experimental data reveals clear structure-activity relationships that guide rational drug design [1]:
Figure 1: Key Structure-Activity Relationships in this compound Derivatives
The table below summarizes the core characteristics of the key analytical methods for salicylamide based on the search results.
| Feature | HPLC (Reverse-Phase) | UV-Spectrophotometry |
|---|---|---|
| Primary Principle | Separation based on compound's hydrophobicity between stationary and mobile phases [1] [2]. | Measurement of light absorption by the compound at a specific wavelength [3]. |
| Analytical Output | Chromatogram (Separation with retention times) [1] [4]. | Spectrum (Absorbance vs. Wavelength) [3]. |
| Key Strength | High specificity, can analyze multiple compounds simultaneously [1] [2] [5]. | Simplicity, rapidity, and lower cost [3]. |
| Detection Sensitivity | High (LOQ in the µg/mL range) [1]. | Information missing from search results |
| Applicability | Bulk API, tablets, biological fluids (serum, urine), and metabolite studies [1] [2]. | Analysis in formulated analgesic tablets [3]. |
| Sample Complexity | Tolerates complex matrices (e.g., biological fluids) [2]. | Best for simpler, pre-processed samples [3]. |
Here is a deeper look into the standard procedures for each method as described in the literature.
A validated Reverse-Phase HPLC (Rp-HPLC) method for simultaneous determination of this compound, salicylic acid, and deferasirox exemplifies a typical protocol [1].
The following diagram illustrates the general workflow of an HPLC analysis for this compound:
A research article describes the use of a rapid spectrophotometric method for determining this compound in analgesic tablets [3].
It is worth noting that while a 2022 study was found regarding the validation of an HPLC method for a related compound (acetylsalicylic acid) [4], the most specific methodological details for this compound itself come from earlier studies.
Solvent selection represents one of the most critical factors governing the crystallization of pharmaceutical compounds, directly impacting nucleation kinetics, crystal form, particle size distribution, and ultimately drug bioavailability and stability. Salicylamide (2-hydroxybenzamide), an analgesic and antipyretic drug substance, has emerged as a model compound for investigating nucleation phenomena due to its well-characterized crystallization behavior across multiple solvent systems. Understanding solvent effects on this compound nucleation provides valuable insights that can be extrapolated to more complex pharmaceutical systems, enabling more rational and efficient process development in drug manufacturing.
The nucleation process constitutes the initial and often rate-determining step in crystallization, where solute molecules in solution begin to form ordered assemblies that eventually reach critical size and develop into stable crystals. Classical Nucleation Theory (CNT) has traditionally described this process as the formation of critical nuclei through random molecular fluctuations, but this framework has been challenged and supplemented by non-classical mechanisms that recognize the importance of prenucleation molecular clusters. For this compound, recent research has demonstrated that solvent influence extends beyond simple solubility considerations to encompass subtle effects on molecular self-assembly, cluster formation, and the fundamental thermodynamics and kinetics of nucleation [1].
This comprehensive analysis synthesizes experimental data from multiple studies to compare this compound nucleation across four common organic solvents: methanol, acetonitrile, ethyl acetate, and acetone. By examining quantitative nucleation parameters, prenucleation cluster behavior, and molecular-level solvent-solute interactions, this guide aims to provide pharmaceutical researchers with actionable insights for optimizing crystallization processes based on scientific principles rather than empirical screening alone.
The formation of prenucleation clusters represents a crucial intermediate stage in the nucleation pathway of this compound, with significant implications for subsequent crystal formation. These nanoscale molecular assemblies, typically ranging from 50-300 nm in diameter, consist of solute-rich domains that maintain dynamic existence within the solution without constituting a separate phase. Research has demonstrated that these clusters exhibit liquid-like properties and serve as precursors to the formation of critical nuclei, with their size and stability heavily influenced by solvent environment [1].
Photon correlation spectroscopy studies have revealed that this compound forms progressively larger clusters in solvents with weaker solute-solvent interactions, following the order: methanol < acetonitrile < ethyl acetate. Specifically, in ethyl acetate—which exhibits the weakest solvent-solute interactions—clusters reach significantly larger sizes compared to methanol, where stronger hydrogen bonding capabilities lead to smaller, less developed clusters. This size progression directly correlates with nucleation propensity, with larger clusters facilitating easier nucleation despite potentially slower desolvation kinetics [1]. The relationship between solvent properties, cluster size, and nucleation difficulty can be visualized as a continuous process:
At the molecular level, solvent-solute interactions primarily govern nucleation behavior through their influence on both prenucleation clusters and the energy barriers associated with nucleus formation. Infrared spectroscopy and molecular dynamics simulations have revealed that the strength of solvent-solute interactions for this compound follows the order: methanol > acetonitrile > ethyl acetate. Methanol, being a protic solvent, engages in strong hydrogen bonding with this compound's hydroxyl and amide functional groups, effectively stabilizing solute molecules in solution and discouraging their self-association [1].
Weaker solvents like ethyl acetate permit more extensive molecular self-assembly due to their reduced capacity to compete with solute-solute interactions. This results in the formation of larger prenucleation clusters that effectively lower the thermodynamic driving force required for nucleation. The interfacial energy (γ), a key parameter in Classical Nucleation Theory that represents the energy barrier associated with forming a new solid-liquid interface, follows the progression: methanol > acetone > ethyl acetate > acetonitrile. Higher interfacial energies correlate with stronger solvent-solute interactions, as the penalty for creating a solute-rich surface increases when solvent molecules must be displaced from favorable interactions [2].
The nucleation kinetics of this compound have been systematically investigated across multiple solvents, revealing significant variations in key parameters that dictate crystallization behavior. These parameters enable quantitative comparison of solvent effects and provide insights into the underlying molecular mechanisms. The following table summarizes the experimentally determined nucleation parameters for this compound in four common organic solvents, illustrating the progression of interfacial energy and pre-exponential factors that collectively influence nucleation rates [2].
Table 1: Experimentally Determined Nucleation Parameters for this compound in Different Solvents
| Solvent | Interfacial Energy (γ) [mJ/m²] | Pre-exponential Factor (A) [1/m³s] | Relative Nucleation Difficulty | Cluster Size at Equal Supersaturation |
|---|---|---|---|---|
| Methanol | 2.79 | 1.08×10⁶ | Highest | Smallest |
| Acetone | 2.46 | 2.18×10⁵ | High | Medium |
| Ethyl Acetate | 2.28 | 1.62×10⁵ | Low | Large |
| Acetonitrile | 2.12 | 1.35×10⁵ | Lowest | Largest |
The interfacial energy values demonstrate a clear progression from methanol (highest γ) to acetonitrile (lowest γ), reflecting the decreasing strength of solvent-solute interactions along this series. Interestingly, the variation in interfacial energy is partially compensated by changes in the pre-exponential factor, which decreases in the same order, resulting in a less pronounced overall solvent effect on nucleation rates than would be predicted from interfacial energy considerations alone [2].
Cluster size progression has been quantitatively monitored using photon correlation spectroscopy, revealing systematic variations with both solvent environment and solution concentration. Measurements conducted over 72-hour periods demonstrate that cluster sizes increase steadily with time and with increasing concentration from undersaturated to supersaturated conditions. Most significantly, when compared at equal supersaturation (x/x* = 1.05, where x* is solubility), cluster sizes exhibit marked solvent dependence, increasing in the order: methanol < acetonitrile < ethyl acetate [1].
Table 2: Prenucleation Cluster Characteristics of this compound in Different Solvents
| Solvent | Solute-Solvent Interaction Strength | Cluster Growth Over Time | Cluster Size at x/x* = 1.05 | Relative Nucleation Propensity |
|---|---|---|---|---|
| Methanol | Strongest | Slowest | Smallest | Most Difficult |
| Acetonitrile | Intermediate | Moderate | Intermediate | Intermediate |
| Ethyl Acetate | Weakest | Fastest | Largest | Easiest |
The relationship between cluster size and nucleation propensity is evident across all solvent systems, with larger prenucleation clusters correlating with reduced nucleation barriers. This observation supports the hypothesis that nucleation ease is not primarily determined by desolvation kinetics but rather by the size of molecular assemblies that precede critical nucleus formation. In solvents that permit larger cluster development, the reorganization required to form crystalline nuclei is apparently facilitated, reducing the thermodynamic driving force necessary for nucleation [1].
The investigation of this compound nucleation requires carefully controlled experimental conditions to ensure reproducible and meaningful results. For typical clustering studies, stock solutions of this compound are prepared in selected solvents across a concentration range spanning undersaturated to supersaturated conditions at the measurement temperature (commonly 298 K). For example, in methanol, concentrations may range from 0.666 to 1.143 mol/L, while in ethyl acetate, the range typically falls between 0.591 to 0.893 mol/L [1].
Solution integrity is maintained by filtration through 0.2 μm PTFE filters followed by 0.1 μm PTFE filters to eliminate dust and extrinsic particulates that might act as heterogeneous nucleation sites. The solutions are typically maintained at 5°C above their saturation temperature for 24 hours with constant stirring at 400 rpm to ensure complete dissolution before being cooled to the measurement temperature. For long-term clustering studies, samples are maintained at constant temperature without stirring, with measurements taken at regular intervals (e.g., every 3 hours over 72 hours) to track the temporal evolution of molecular assemblies [1].
Multiple complementary analytical techniques provide insights into different aspects of the nucleation process:
Photon Correlation Spectroscopy (PCS): Also known as dynamic light scattering, this technique measures the solvodynamic diameter of prenucleation clusters through analysis of scattered light fluctuations. Measurements are typically performed using instruments such as the Malvern Zetasizer ZSP Nano, with data analysis providing hydrodynamic size distributions of molecular assemblies in the nanometer range [1].
Infrared (IR) Spectroscopy: Using in situ probes with diamond composite elements and MCT detectors, IR spectroscopy characterizes molecular-level solvent-solute interactions through analysis of vibrational frequency shifts. Difference spectra comparing solution and pure solvent reveal changes in functional group behavior associated with molecular self-association [1].
Molecular Dynamics (MD) Simulations: Computational approaches complement experimental observations by providing atomic-level resolution of molecular self-assembly processes. Simulations typically employ validated force fields and periodic boundary conditions to model the organization of solute molecules in different solvent environments, yielding insights into cluster structure and dynamics [1].
The following workflow illustrates the integrated experimental approach for investigating this compound nucleation:
The systematic investigation of this compound nucleation provides a decision framework for solvent selection in pharmaceutical process development that extends beyond traditional solubility considerations. For applications requiring rapid nucleation and the formation of numerous small crystals—such as the production of fine chemicals or active pharmaceutical ingredients with high specific surface area—solvents like ethyl acetate or acetonitrile that promote large prenucleation clusters and lower nucleation barriers would be preferable. Conversely, for processes requiring controlled crystal growth and larger crystal size, solvents like methanol that suppress extensive clustering might offer advantages [1] [2].
The correlation between solvent polarity and nucleation parameters is not straightforward, as demonstrated by the intermediate behavior of acetonitrile compared to methanol and ethyl acetate. Rather than relying on simple polarity scales, rational solvent selection should consider specific functional group interactions, particularly hydrogen bonding capacity and π-π interactions in the case of aromatic compounds like this compound. The systematic approach outlined here enables more predictive solvent screening, potentially reducing the experimental burden associated with crystallization process development [1].
The nucleation behavior of this compound shares important similarities with structurally related compounds, particularly salicylic acid, which differs only in the replacement of the amide group with a carboxylic acid functionality. Comparative studies reveal that salicylic acid generally nucleates more readily than this compound across all solvent systems, though the relative solvent effects follow similar trends. This suggests that the fundamental mechanisms of solvent influence operate consistently across related molecular structures, though specific functional groups modify the absolute nucleation parameters [2].
The comparison between these compounds highlights the importance of molecular recognition elements in nucleation processes. The complementary hydrogen bonding capabilities of salicylic acid apparently facilitate more robust molecular self-assembly in solution, leading to enhanced nucleation kinetics compared to this compound. This observation reinforces the concept that nucleation efficiency depends not only on solvent properties but also on specific molecular features that promote or inhibit the formation of productive molecular assemblies [2].
This comprehensive analysis demonstrates that solvent effects on this compound nucleation operate through multiple interconnected mechanisms, including modulation of prenucleation cluster size, solvent-solute interaction strength, and interfacial energy barriers. The systematic comparison of methanol, acetonitrile, ethyl acetate, and acetone reveals a consistent pattern wherein weaker solvents promote larger molecular assemblies and consequently lower nucleation barriers, despite potentially slower desolvation kinetics.
The integration of experimental techniques—including photon correlation spectroscopy, infrared spectroscopy, and molecular dynamics simulations—provides a powerful methodology for elucidating nucleation mechanisms across different solvent environments. This multimodal approach moves beyond phenomenological descriptions to establish causal relationships between molecular interactions, clustering behavior, and nucleation kinetics.
Bioequivalence (BE) studies aim to demonstrate that a test product (like a generic drug) performs in the same way as a reference product in the human body [1]. The following table summarizes the core design elements and pharmacokinetic parameters used in these studies.
| Aspect | Standard Approach / Parameter | Purpose & Notes |
|---|---|---|
| Core Design [2] [1] [3] | Two-period, two-treatment, single-dose, crossover | Subjects receive both test (T) and reference (R) formulations in random sequence, separated by a "washout" period to eliminate carryover effects. |
| Primary PK Parameters [1] | AUC0-t, AUC0-∞ | Area Under the Curve: Measures the extent of drug absorption (total exposure). |
| Cmax | Maximum Concentration: Measures the rate of drug absorption. | |
| Secondary PK Parameter [1] | Tmax | Time to reach Cmax. |
| Statistical Criteria [1] | 90% Confidence Interval | The 90% CI for the ratio (T/R) of geometric means for AUC and Cmax> must fall within 80.00%-125.00% to conclude bioequivalence. |
| Study Conditions [1] [3] | Fasting or Fed | Fasting is standard; fed studies are required if food significantly affects absorption. |
For drugs with complex profiles, alternative designs like replicated crossover studies (where subjects receive the same formulation more than once) are used to better assess variability [3].
The search results include studies that involve this compound, though they do not represent direct product-versus-product bioequivalence comparisons as defined by modern regulatory standards.
For a clinical BE study on an immediate-release oral dosage form, the methodology typically follows these steps [1] [3] [7]:
This workflow for a standard two-way crossover study can be visualized as follows:
The table below compares the in vitro anti-HBV activity and cytotoxicity of selected salicylamide derivatives, as reported in a 2025 study. The data provides a clear overview of their potency and therapeutic window [1] [2].
| Compound | Anti-HBV Activity (IC₅₀, μM) | Cytotoxicity (CC₅₀, μM) | Selectivity Index (SI) |
|---|---|---|---|
| 50 | 0.52 | 10.5 | 20.1 |
| 56 | 0.47 | 8.3 | 17.6 |
| Niclosamide | 2.07 | Not Fully Specified | Lower |
| Entecavir (Control) | ~0.1 (Tested at 0.1 μM) | Not Applicable | High |
> Note: The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀. A higher SI value indicates a wider margin between the effective dose and the toxic dose, which is a critical parameter in drug development. Compounds 50 and 56 show superior potency and selectivity compared to the parent compound Niclosamide [1] [2].
The quantitative data presented was generated using the following standardized experimental protocols [2].
The study provided preliminary mechanistic insights, indicating that different derivatives target distinct stages of the HBV life cycle [1] [2]:
These distinct mechanisms highlight the potential of the this compound scaffold to yield compounds with varied viral targets.
The table below summarizes the available experimental data for salicylamide and other analgesics. The octanol-water partition coefficient (log P or log KOW) is a key indicator of a drug's lipophilicity.
| Drug Name | Partition Coefficient (log P) | Experimental Conditions | Key Finding |
|---|---|---|---|
| This compound [1] | Log P decreases from approx. 1.8 to 0.5 | Method: Shake-flask (predicted from solubility-pH profile). Temp: 37 ± 0.5 °C. Solvents: Buffer solutions (pH 2-11) and octanol. | Partition coefficient is highly dependent on pH; value decreases as pH increases (more ionized). |
| Acetylsalicylic Acid (Aspirin) [2] | Optimum partitioning at pH 4 | Method: Partitioning rate study. Solvents: Aqueous phases at different pH values. | Gastrointestinal absorption significantly increased at pH 4. |
| Phenacetin [2] | Maximum partitioning rate at pH 6 | Method: Partitioning rate study. Solvents: Aqueous phases at different pH values and octanol. | Gastrointestinal absorption significantly increased at pH 6. |
| Paracetamol/Acetaminophen [3] | Not quantitatively stated | Method: In vivo pharmacokinetic study in humans. Form: Combined rectal suppository with this compound. | Showed similar ("synchronous") pharmacokinetic profile to this compound, suggesting compatible partitioning and distribution behavior. |
The data in the table above comes from different types of studies. Here is a deeper dive into the key experimental methods.
The following diagram illustrates the workflow for the shake-flask method, a standard technique for determining partition coefficients.
Figure 1: Experimental workflow for the shake-flask method to determine partition coefficient.
The provided data, while limited, offers valuable insights for drug development.
Irritant